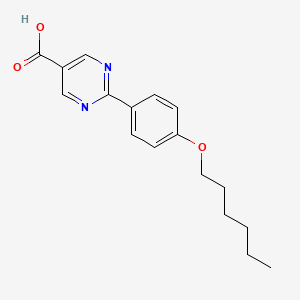
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a hexyloxy group attached to the phenyl ring and a carboxylic acid group at the 5-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an etherification reaction using hexyloxy halides and phenols.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
2-(4-Ethoxyphenyl)pyrimidine-5-carboxylic acid: Similar structure but with an ethoxy group instead of a hexyloxy group.
2-(4-Butoxyphenyl)pyrimidine-5-carboxylic acid: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
The uniqueness of 2-(4-(Hexyloxy)phenyl)pyrimidine-5-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties. The hexyloxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
65586-80-3 |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
2-(4-hexoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-4-5-10-22-15-8-6-13(7-9-15)16-18-11-14(12-19-16)17(20)21/h6-9,11-12H,2-5,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
OSFFYHRSIQOYBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)

![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
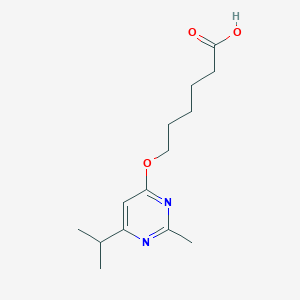
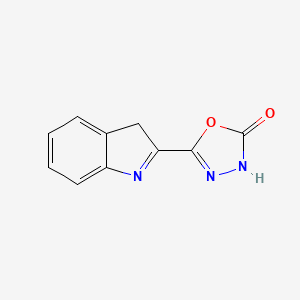
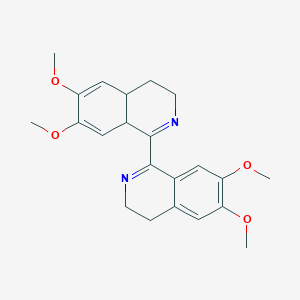
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)

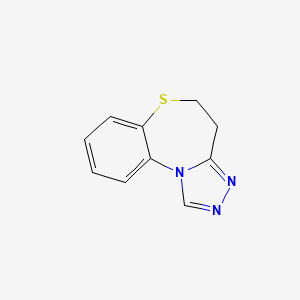
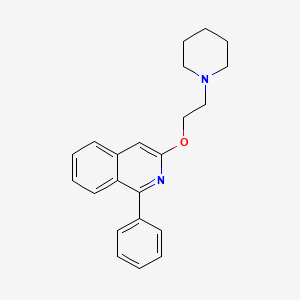
![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
